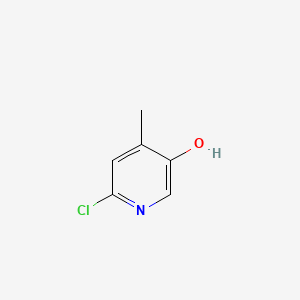

6-Chloro-4-methylpyridin-3-ol

Descripción

Overview of Pyridine (B92270) Derivatives in Organic Chemistry and Medicinal Applications

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the fields of organic chemistry and medicinal science. slideshare.netnih.govsciencepublishinggroup.com This class of compounds, characterized by a six-membered aromatic ring containing one nitrogen atom, is found in various natural products, including alkaloids like nicotine, and essential vitamins such as niacin and pyridoxine. nih.gov The unique electronic properties and reactivity of the pyridine ring make it a versatile scaffold in synthetic organic chemistry. nih.gov

In medicinal chemistry, pyridine derivatives are of paramount importance and are integral components of numerous pharmaceutical agents. researchgate.netjchemrev.com Their diverse biological activities have led to their use in a wide range of therapeutic areas. researchgate.netjchemrev.com Compounds containing the pyridine moiety have been developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others. researchgate.netjchemrev.com The ability of the pyridine ring to improve water solubility and act as a pharmacophore has made it a favored scaffold in drug design and discovery. nih.govjchemrev.com

The Unique Context of Halogenated Pyridinols in Chemical Space

The introduction of halogen atoms and hydroxyl groups onto the pyridine ring, creating halogenated pyridinols, significantly expands the chemical space and offers unique opportunities for molecular design and discovery. unibe.chfrontiersin.orgnih.gov "Chemical space" refers to the vast multidimensional space populated by all possible molecules, which is explored by chemists to find new compounds with desired properties. unibe.chnih.gov Halogenation, in particular, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding. frontiersin.org

Rationale for Comprehensive Investigation of 6-Chloro-4-methylpyridin-3-ol

The specific compound, this compound, presents a compelling case for detailed scientific investigation due to its distinct structural features. It possesses a chlorine atom at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical research.

The presence of the chlorine atom, a reactive site for nucleophilic substitution, alongside the hydroxyl group, which can be a key interaction point with biological macromolecules, makes this molecule a versatile building block for creating more complex chemical entities. The methyl group further modulates the compound's lipophilicity and steric profile. A thorough examination of this compound is warranted to fully understand its chemical behavior, synthetic utility, and potential applications in the development of novel compounds with biological significance.

Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1227502-89-7 | nih.govmatrixscientific.com |

| Molecular Formula | C6H6ClNO | nih.govmatrixscientific.com |

| Molecular Weight | 143.57 g/mol | nih.govmatrixscientific.com |

| Appearance | Solid | fluorochem.co.uk |

| Melting Point | 208°C | fluorochem.co.uk |

| Topological Polar Surface Area | 33.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQPPYQIIPZDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744324 | |

| Record name | 6-Chloro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-89-7 | |

| Record name | 6-Chloro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-hydroxy-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 4 Methylpyridin 3 Ol and Analogues

Direct Chlorination Approaches from Pyridine (B92270) Precursors

The synthesis of 6-Chloro-4-methylpyridin-3-ol can be effectively achieved through the direct chlorination of a pyridine precursor. This method is often favored for its straightforward, single-step nature.

Chlorination of 4-Methylpyridin-3-ol

A primary route for synthesizing this compound is the direct chlorination of 4-methylpyridin-3-ol. This process involves the direct introduction of a chlorine atom onto the pyridine ring.

The chlorination of 4-methylpyridin-3-ol is typically carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). smolecule.com The reaction is generally conducted under reflux conditions, with temperatures ranging from 80 to 110°C. Anhydrous solvents like dichloromethane (B109758) or toluene (B28343) are commonly used to facilitate the reaction.

The choice of solvent plays a crucial role in the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to increase the reaction rate. This is attributed to their ability to stabilize the intermediate oxonium ions that form during the chlorination process.

To minimize the formation of unwanted byproducts, careful control of the stoichiometry is essential. A molar ratio of 1.2:1 of the chlorinating agent (e.g., SOCl₂) to the 4-methylpyridin-3-ol substrate is often employed. This helps to ensure the selective chlorination at the desired position and reduces the likelihood of over-chlorination or other side reactions.

Following the reaction, yields of this compound typically range from 68% to 75%. Purification is a critical step to obtain a high-purity product. Silica gel chromatography is a common and effective technique used to isolate and purify the desired compound from the reaction mixture.

Stoichiometric Considerations and Byproduct Minimization

Comparative Analysis of Chlorinating Agents (e.g., SOCl₂, POCl₃)

Both thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are effective for the chlorination of 4-methylpyridin-3-ol, though their reaction conditions and outcomes can differ.

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| SOCl₂ | 80 | 6 | 72 | 98 |

| POCl₃ | 110 | 4 | 69 | 95 |

This table presents a comparison of reaction parameters for different chlorinating agents.

As shown in the table, SOCl₂ allows for a lower reaction temperature and can result in a slightly higher yield and purity compared to POCl₃ under the specified conditions. However, POCl₃ can achieve the conversion in a shorter reaction time, albeit at a higher temperature. The choice between these reagents may depend on factors such as desired reaction time, available equipment, and specific purity requirements. While effective, the use of excess POCl₃ in large-scale preparations can present environmental challenges due to the generation of phosphorus-containing waste. sci-hub.senih.gov

Multi-Step Synthesis Strategies for Regioselectivity

Achieving specific substitution patterns on the pyridine ring, known as regioselectivity, often requires a multi-step synthetic approach. libretexts.org This is particularly true for compounds like this compound, where precise placement of the chloro, methyl, and hydroxyl groups is essential. Such strategies typically involve the use of protecting groups to temporarily block reactive sites, followed by sequential introduction of the desired functional groups.

Hydroxyl Group Protection Strategies

The hydroxyl group of pyridinols is highly reactive and can interfere with subsequent chemical transformations. libretexts.org Therefore, its protection is a crucial first step in many synthetic sequences. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used later in the synthesis.

Common strategies for hydroxyl group protection include the formation of ethers or esters. libretexts.orghighfine.com Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are frequently used. For instance, 4-methylpyridin-3-ol can be reacted with tert-butyldimethylsilyl chloride (TBDMSCl) to form 3-(tert-butyldimethylsilyloxy)-4-methylpyridine. This protection strategy is advantageous due to the ease of both introduction and subsequent removal of the silyl group. harvard.edumasterorganicchemistry.com Other ether-forming protecting groups include methoxymethyl (MOM) and tetrahydropyranyl (THP). masterorganicchemistry.com Ester protecting groups, such as acetyl (Ac) and benzoyl (Bz), offer another viable option for hydroxyl protection. highfine.com

Table 1: Common Hydroxyl Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| tert-butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF), Hydrofluoric acid (HF) |

| Triethylsilyl | TES | TESCl, imidazole | TBAF, HF |

| Methoxymethyl | MOM | MOM-Cl, base | Acid (e.g., HCl in MeOH) |

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst (e.g., p-TsOH) | Acid (e.g., p-TsOH in MeOH) |

| Acetyl | Ac | Acetic anhydride, pyridine | Base (e.g., K2CO3, NH3) |

| Benzoyl | Bz | Benzoyl chloride, pyridine | Base (e.g., NaOH) |

This table provides a summary of common protecting groups for hydroxyl functions and the typical reagents used for their introduction and removal.

Selective Chlorination via N-Chlorosuccinimide (NCS)

With the hydroxyl group protected, the next step often involves the selective introduction of a chlorine atom onto the pyridine ring. N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.org It is favored for its milder reaction conditions compared to using chlorine gas (Cl₂).

In the synthesis of this compound, the protected 3-(tert-butyldimethylsilyloxy)-4-methylpyridine is treated with NCS. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), at an elevated temperature to facilitate the chlorination at the desired 6-position of the pyridine ring. The use of NCS allows for controlled, electrophilic aromatic substitution. organic-chemistry.org While NCS is effective for ring chlorination, it is generally not suitable for the chlorination of alkyl side chains on pyridine rings without a catalyst. google.com

Deprotection Methodologies

The final step in this multi-step sequence is the removal of the protecting group to unveil the hydroxyl function. The choice of deprotection method is critical and must be compatible with the other functional groups present in the molecule.

For silyl ethers like TBDMS, fluoride ion sources are the reagents of choice for deprotection due to the high strength of the silicon-fluorine bond. harvard.edu Tetrabutylammonium fluoride (TBAF) is a common reagent used for this purpose, effectively cleaving the silyl ether to regenerate the hydroxyl group. harvard.edu Other fluoride-containing reagents for deprotection include hydrofluoric acid (HF), often in combination with pyridine, and triethylamine (B128534) trihydrofluoride (Et3N•3HF). harvard.edu For ether protecting groups like MOM, acidic conditions are typically employed for removal. masterorganicchemistry.com Ester protecting groups are generally cleaved under basic conditions through hydrolysis. highfine.com The ability to selectively deprotect one protecting group in the presence of others is a key consideration in complex syntheses. mdpi.com

Emerging Synthetic Approaches for Pyridinol Derivatives

While multi-step syntheses provide a reliable route to compounds like this compound, there is a continuous drive to develop more efficient and versatile methods. Emerging synthetic approaches, particularly those leveraging transition-metal catalysis, offer promising alternatives for the synthesis of functionalized pyridinol derivatives. ijpsonline.commdpi.com

Transition-Metal-Catalyzed Cyclization Procedures

Transition-metal-catalyzed cyclization reactions have become a powerful tool for the construction of heterocyclic rings, including pyridines. mdpi.com These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in a controlled manner. Catalysts based on palladium, copper, rhodium, and nickel have been extensively studied for their ability to mediate such transformations. mdpi.combeilstein-journals.org

For example, palladium-catalyzed cyclizations, such as the Suzuki, Heck, and Sonogashira reactions, are widely used in the synthesis of complex molecules. beilstein-journals.org These reactions can be adapted to create substituted pyridine rings from appropriately functionalized acyclic precursors. organic-chemistry.org Copper-catalyzed reactions are also prominent, particularly in the formation of carbon-nitrogen bonds. beilstein-journals.org Rhodium catalysts have shown utility in C-H activation and functionalization, which can be applied to the synthesis of substituted pyridines. beilstein-journals.org Nickel-catalyzed cyclization reactions are also emerging as a valuable synthetic tool. purdue.edu These transition-metal-catalyzed approaches can offer advantages in terms of efficiency and the ability to construct complex substitution patterns that may be challenging to achieve through traditional methods. mdpi.com

Cross-Coupling Methodologies for Functionalized Pyridines

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.com These methods are particularly valuable for the functionalization of pre-existing pyridine rings. Common cross-coupling reactions include the Suzuki, Negishi, and Stille couplings, which utilize organoboron, organozinc, and organotin reagents, respectively. mdpi.com

These methodologies allow for the introduction of a wide range of substituents onto the pyridine scaffold. researchgate.netacs.org For instance, a halogenated pyridine derivative can be coupled with an organometallic reagent to form a new carbon-carbon bond. researchgate.net This approach is highly modular, allowing for the synthesis of a diverse library of functionalized pyridines from a common intermediate. acs.org Palladium is the most common catalyst for these reactions, although copper and iron-based catalysts are also used. beilstein-journals.orgorganic-chemistry.org The development of new ligands and catalytic systems continues to expand the scope and utility of these cross-coupling reactions in pyridine synthesis. nih.govacs.org

Biocatalytic Production of Hydroxylated Pyridine Derivatives

The synthesis of hydroxylated pyridines, such as this compound, through biocatalytic methods presents an attractive alternative to traditional chemical synthesis, which can be limited or inefficient, especially for producing aminopyridinols. researchgate.netdntb.gov.ua The use of whole-cell biocatalysts is particularly advantageous as it can circumvent the need for costly cofactors and provide a stable environment for enzymatic activity. rsc.org

Temperature Dependence of Bioconversion

The efficiency of the bioconversion process mediated by Burkholderia sp. MAK1 is significantly influenced by temperature. The optimal cultivation temperature for Burkholderia sp. MAK1 is 30°C. nih.gov While the bacterium can grow at 25°C, the rate is slower, and it fails to grow at 37°C. nih.gov

For the specific synthesis of 6-amino-4-chloro-pyridin-3-ol from 4-chloropyridin-2-amine, the bioconversion rate is highest at 30°C and 35°C. nih.gov Within the first hour of the reaction, the production rates at these temperatures were 7.0 mg (g biomass)⁻¹ h⁻¹ and 7.4 mg (g biomass)⁻¹ h⁻¹, respectively. nih.gov However, temperatures of 40°C and 45°C were found to be unfavorable for the synthesis, likely due to the inactivation of the biocatalyst. nih.gov At 30°C, the conversion of 4-chloropyridin-2-amine reached approximately 97% completion after six hours. nih.gov

| Temperature (°C) | Production Rate of 6-amino-4-chloro-pyridin-3-ol (mg (g biomass)⁻¹ h⁻¹) |

| 30 | 7.0 |

| 35 | 7.4 |

| 40 | Unfavorable |

| 45 | Unfavorable |

Advanced Chemical Reactivity and Transformation Studies of 6 Chloro 4 Methylpyridin 3 Ol

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group (-OH) on the pyridine (B92270) ring is a primary site for various chemical modifications, including oxidation, esterification, and etherification.

The secondary alcohol functionality of the hydroxyl group in 6-Chloro-4-methylpyridin-3-ol can be oxidized to yield the corresponding ketone. This transformation is a common and predictable reaction in organic synthesis. The major product formed from the oxidation of this compound is 6-Chloro-4-methylpyridin-3-one. The reaction typically employs common oxidizing agents under controlled conditions to prevent over-oxidation or side reactions.

Since the hydroxyl group is on a carbon atom that is part of the aromatic ring and is also bonded to another carbon, it is considered a phenolic hydroxyl group, which behaves like a secondary alcohol in this context and oxidizes to a ketone, not an aldehyde.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 6-Chloro-4-methylpyridin-3-one |

The hydroxyl group readily undergoes esterification and etherification, which are fundamental reactions for creating derivatives with modified properties.

Esterification: The reaction of this compound with acylating agents such as acid anhydrides or acyl chlorides leads to the formation of esters. For instance, reacting the compound with acetic anhydride, often in the presence of a base like pyridine or triethylamine (B128534), would yield 6-chloro-4-methylpyridin-3-yl acetate (B1210297). medcraveonline.com These reactions are crucial for installing protecting groups or for synthesizing derivatives with specific biological activities.

Etherification: The formation of ethers from this compound can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide), resulting in the corresponding ether. thieme-connect.de Research on similar pyridinol systems has shown that O-alkylation is a preferred pathway. researchgate.net

Table 2: Representative Esterification and Etherification Reagents

| Reaction Type | Reagent | Base/Catalyst | Product Class |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine or Et₃N | Acetate Ester |

| Esterification | Benzoyl Chloride | Pyridine | Benzoate Ester |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Methyl Ether |

Oxidation Reactions to Ketone or Aldehyde Derivatives

Reactivity of the Chlorine Atom

The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic ring.

The chlorine atom can be displaced by a wide range of nucleophiles. These reactions are typically facilitated by the use of a base and may be conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to enhance reactivity. This versatility allows for the synthesis of a diverse library of substituted pyridines. For example, reaction with hard nucleophiles such as sodium methoxide (B1231860) can lead to the substitution of the chloro group. core.ac.uk

Table 3: Nucleophilic Substitution Products of this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Aniline | 6-(Phenylamino)-4-methylpyridin-3-ol |

| Thiol | Sodium Thiophenoxide | 6-(Phenylthio)-4-methylpyridin-3-ol |

The chlorine atom on the electron-deficient pyridine ring can act as a halogen bond donor. Halogen bonding is a noncovalent interaction where an electron-poor region on the halogen atom, known as a σ-hole, is attracted to an electron-rich site (a Lewis base). The electron-withdrawing character of the pyridine nitrogen enhances the positive electrostatic potential of the σ-hole on the chlorine atom, making it a more effective halogen bond donor. This interaction can play a significant role in the solid-state packing of the molecule and its binding affinity to biological targets.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can participate in several chemical reactions, including N-oxidation and acting as a ligand for metal coordination.

Studies on methylpyridines have demonstrated their conversion to the corresponding N-oxides. organic-chemistry.org For instance, whole cells of Burkholderia sp. have been used for the regioselective oxyfunctionalization of pyridine derivatives to form N-oxides. This transformation alters the electronic properties of the ring, influencing its reactivity and solubility. Furthermore, the nitrogen atom's lone pair allows this compound to function as a ligand in coordination chemistry, capable of forming complexes with various transition metals.

Protonation and Quaternization Studies

The structure of this compound features two primary sites susceptible to electrophilic attack: the pyridine ring nitrogen and the hydroxyl oxygen. The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and available for protonation or alkylation.

Protonation: In the presence of an acid, the nitrogen atom is the most likely site of protonation, forming a pyridinium (B92312) salt. The basicity of the nitrogen is influenced by the electronic effects of the ring substituents. The chlorine atom at the 6-position acts as an electron-withdrawing group via induction, which tends to decrease the basicity of the pyridine nitrogen. Conversely, the methyl group at the 4-position is electron-donating, slightly increasing basicity. The hydroxyl group at the 3-position can also influence basicity through resonance and inductive effects. One source lists a predicted pKa value of 9.02 for the conjugate acid of this compound. chemicalbook.com

Quaternization: The pyridine nitrogen can undergo quaternization through reaction with alkyl halides, such as methyl iodide or ethyl bromide, in a process known as the Menshutkin reaction. This SN2 reaction results in the formation of a permanently charged N-alkylpyridinium salt. The reaction rate is dependent on factors like the nature of the alkyl halide, the solvent, and the temperature. google.comd-nb.info For many pyridine derivatives, quaternization is a standard reaction, often carried out at room or elevated temperatures. researchgate.netresearchgate.net Continuous processes for quaternizing tertiary amines with alkyl halides have been developed, operating at temperatures between 50°C and 140°C and elevated pressures to ensure the alkyl halide remains dissolved. google.com

| Reaction Type | Reagent Example | Product Type |

| Protonation | Hydrochloric Acid (HCl) | Pyridinium Chloride Salt |

| Quaternization | Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide Salt |

Complexation with Metal Centers

Pyridin-3-ol derivatives are recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. solubilityofthings.com For this compound, both the pyridine nitrogen and the hydroxyl oxygen can serve as coordination sites, allowing it to function as a bidentate or monodentate ligand.

The deprotonated hydroxyl group (phenoxide) is a hard donor, readily coordinating with metal ions, while the pyridine nitrogen is a borderline donor. This combination allows for the formation of chelate rings with metal centers, enhancing the stability of the resulting complexes. Research on similar pyridin-3-ol Schiff base derivatives has shown they coordinate with metal ions like Co(II), Ni(II), Cu(II), and Pd(II), often through the phenolic oxygen and an imine nitrogen. researchgate.netresearchgate.net In one study, a Schiff base ligand derived from a pyridin-3-ol derivative acted as a tridentate N₂O ligand, coordinating to a Cu²⁺ ion via the deprotonated phenolic oxygen, an amine nitrogen, and an azomethine nitrogen to form a square planar complex. researchgate.net The steric and electronic properties imparted by the chloro and methyl substituents on this compound would influence the geometry and stability of its metal complexes.

Reductive Transformations

The chloro and pyridine functionalities of this compound are both susceptible to reduction under various conditions. These transformations are valuable for modifying the core structure to produce different derivatives.

Reduction of the Chlorine Atom to 4-Methylpyridin-3-ol

The selective removal of the chlorine atom, a process known as hydrodechlorination, yields 4-Methylpyridin-3-ol. This transformation is a common reaction for aryl chlorides.

Catalytic hydrodechlorination is a widely used method. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose, often in the presence of a hydrogen source. researchgate.net Various hydrogen donors can be employed, including hydrogen gas (H₂), formic acid (HCOOH), or polymethylhydrosiloxane (B1170920) (PMHS). mdpi.commsu.edu For instance, a mild and efficient system for dechlorinating aromatic chlorides uses catalytic palladium(II) acetate with PMHS and aqueous potassium fluoride (B91410) in THF at room temperature. msu.edu Another approach involves the use of a Pd/C catalyst with triethylamine (Et₃N) as an activator and HCl trap. researchgate.net Theoretical calculations have also shown that N-oxidation of chloropyridines can significantly lower the energy barrier for the subsequent dechlorination process. nih.gov

Hydrogenation of the Pyridine Ring

The complete reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring is another significant transformation. This hydrogenation typically requires more forcing conditions than dechlorination. Heterogeneous catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), or platinum-based catalysts are commonly used. researchgate.netgoogle.com

The reaction is often carried out under a hydrogen atmosphere at elevated pressure and temperature. It is well-documented that catalytic hydrogenation of chloropyridines can sometimes lead to simultaneous dechlorination, depending on the catalyst and reaction conditions. For example, hydrodechlorination is a common side reaction when using Pd/C catalysts. researchgate.net The choice of catalyst and reaction parameters is therefore critical to control the selectivity between ring hydrogenation and dechlorination. A patent describes the reduction of a related chloropyridyl compound using a platinum catalyst under hydrogen pressure (3-20 atm) to produce the corresponding amine without affecting the chloro substituent. google.com

Comparative Reactivity with Isomeric Chloromethylpyridinols (e.g., 6-Chloro-2-methylpyridin-3-ol)

The reactivity of this compound can be better understood by comparing it to its isomers, such as 6-Chloro-2-methylpyridin-3-ol. nih.govfluorochem.co.uk The relative positions of the chloro, methyl, and hydroxyl groups significantly influence the electronic distribution and steric environment of the molecule, thereby affecting its reaction pathways.

Electronic Effects: In both isomers, the chlorine atom at position 6 exerts a strong electron-withdrawing inductive effect. The key difference lies in the position of the electron-donating methyl group.

In This compound , the methyl group is at the 4-position (para to the nitrogen), which can stabilize the ring and influence the basicity of the nitrogen.

In 6-Chloro-2-methylpyridin-3-ol , the methyl group is at the 2-position (ortho to the nitrogen). This proximity introduces both electronic and steric effects that are different from the 4-methyl isomer.

Steric Effects: The position of the methyl group has significant steric implications.

In 6-Chloro-2-methylpyridin-3-ol, the methyl group at the 2-position provides steric hindrance around the nitrogen atom and the adjacent hydroxyl group at position 3. This can impede reactions that require access to these sites, such as N-alkylation or complexation with bulky metal centers.

In this compound, the methyl group at the 4-position is remote from the nitrogen and hydroxyl groups, resulting in less steric hindrance at these reactive sites. This could make it more suitable for reactions requiring minimal steric interference.

Medicinal Chemistry and Pharmacological Investigations of 6 Chloro 4 Methylpyridin 3 Ol and Its Derivatives

Structure-Activity Relationship (SAR) Studies of 6-Chloro-4-methylpyridin-3-ol Derivativessmolecule.comarabjchem.orgbenchchem.com

The specific placement and chemical nature of substituents on the this compound framework are critical determinants of biological efficacy and target specificity. The hydroxyl group can form hydrogen bonds, while the chlorine atom may engage in halogen bonding, potentially enhancing the binding affinity of derivatives to their biological targets. The methyl group influences the compound's lipophilicity, which affects its ability to cross cell membranes.

In the development of dual inhibitors for the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), a series of 6,7-disubstituted 7H-purine analogues were synthesized. ijpsdronline.com These compounds featured a hydrophilic '6-(3-chloro-4-[(substituted pyridin-3-yl)oxy])anilino' group. ijpsdronline.com The variation in substitution on the pyridin-3-yl ring significantly impacted the inhibitory activity. Compound 8e , which incorporates the 4-methylpyridin-3-ol moiety, emerged as a highly potent dual inhibitor, with activity comparable to the established drug Lapatinib (B449). ijpsdronline.com This highlights the favorable contribution of the methyl group at the C4-position of the pyridine (B92270) ring in this specific scaffold. ijpsdronline.com

Table 1: SAR of 7H-Purine Analogues with Substituted Pyridin-3-yloxy Moieties ijpsdronline.com Data sourced from a study on dual EGFR/HER2 tyrosine kinase inhibitors.

| Compound | Pyridin-3-yl Substituent | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |

| 8e | 4-methyl | 0.021 ± 0.007 | 0.019 ± 0.009 |

| 8l | 6-(trifluoromethyl) | --- | --- |

| Lapatinib (Control) | --- | 0.019 ± 0.007 | 0.016 ± 0.003 |

Similarly, the position of the chloro substituent is crucial. Studies on related isomers, such as 5-chloro-4-methylpyridin-3-ol, have led to derivatives with potent antiviral activity. mdpi.com For instance, 5-chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate was reported to have an effective concentration (EC₅₀) of approximately 2.2 μM against certain viruses. mdpi.com

Further SAR studies on ester derivatives of chloropyridinols as inhibitors of SARS-CoV-2 3CL protease (3CLpro) revealed the importance of the substituent pattern on an attached indole (B1671886) ring. nih.gov While these studies used the 5-chloro isomer, the principles are broadly applicable. It was found that the position of the ester linkage on the indole ring and the presence of other substituents were critical for inhibitory potency and antiviral activity. nih.gov For example, placing the chloropyridinyl ester at the 4-position of the indole ring (compound 7c) reduced enzyme inhibitory activity compared to substitution at the 6-position (compound 1). nih.gov

This flexibility allows the molecule to adopt various conformations. The "bioactive conformation" is the specific spatial arrangement that the molecule assumes to bind effectively to its biological target, such as an enzyme's active site. For the 7H-purine analogues, the '6-(3-chloro-4-[(substituted pyridin-3-yl) oxy]) anilino' group is designed to bind within a specific pocket of the EGFR/HER2 kinases. ijpsdronline.com The molecule must adopt a conformation that optimizes interactions, such as hydrogen bonds from the hydroxyl group and potential halogen bonds from the chlorine atom, to achieve high-affinity binding. The success of these derivatives suggests that the conformational freedom around the ether linkage allows the pyridin-3-yloxy moiety to position itself optimally within the enzyme's binding site.

Impact of Substituent Position and Nature on Biological Activity

Potential Biological Activities of 6-Chloro-4-methylpyridin-3-olsmolecule.com

This compound and its derivatives have attracted significant attention for a range of potential biological activities, including antimicrobial, anti-inflammatory, and particularly anticancer effects. smolecule.com Its utility as a versatile chemical intermediate allows for the synthesis of more complex heterocyclic compounds with tailored therapeutic profiles. smolecule.com

Derivatives of this compound have demonstrated notable potential as anticancer agents. Research into the mechanisms behind this activity has pointed towards several key cellular processes that these compounds may influence. smolecule.com

A primary hypothesis for the anticancer effect of this compound derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. A patent for quinoline (B57606) and quinazoline (B50416) derivatives incorporating a 3-chloro-4-(6-methylpyridin-3-yl)oxyaniline moiety specifically highlights their apoptosis-inducing activity. google.com

This hypothesis has been substantiated by experimental evidence. A study on 7H-purine analogues showed that the most potent compound, 8e , which contains the 4-methylpyridin-3-yloxy group, caused a significant arrest of breast cancer cells in the G2/M phase of the cell cycle. ijpsdronline.com This halt in cell division was followed by the induction of apoptosis in 79% of the treated cells, an efficacy comparable to the standard drug lapatinib (83%). ijpsdronline.com These findings confirm that derivatives of this scaffold can effectively trigger key anticancer mechanisms at the cellular level. ijpsdronline.com

The biological effects of these compounds are believed to stem from their interaction with specific enzymes or receptors, leading to the modulation of critical biochemical pathways. The structural features of this compound, particularly the hydroxyl and chloro groups, are suited for interaction with biological macromolecules.

A compelling example is the targeted inhibition of EGFR and HER2, which are members of the receptor tyrosine kinase family often overexpressed in human breast cancers. ijpsdronline.com The 7H-purine analogue 8e , derived from a 4-methylpyridin-3-ol structural component, was shown to be a potent dual inhibitor of both EGFR and HER2. ijpsdronline.com It exhibited IC₅₀ values of 0.021 µM for EGFR and 0.019 µM for HER2, demonstrating strong and specific interaction with these enzyme targets. ijpsdronline.com This dual inhibitory action is a key mechanism behind its potent cytotoxic activity against breast cancer cell lines. ijpsdronline.com

Anticancer Potential and Mechanisms

Modulation of Biochemical Pathways (Cell Signaling, Metabolic Processes)

The structural characteristics of this compound suggest its potential to interact with and modulate various biochemical pathways. The pyridine ring, along with its substituents, can engage in different types of interactions with biological macromolecules, thereby influencing cellular processes. It is hypothesized that the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways.

Cell Signaling: The compound might influence signaling pathways associated with cell growth and apoptosis. The hydroxyl group is capable of forming hydrogen bonds with biological targets, while the chlorine atom can participate in halogen bonding, which could enhance the compound's binding affinity to proteins involved in cell signaling cascades. Furthermore, the methyl group can affect the compound's lipophilicity, which in turn influences its ability to cross cell membranes and interact with intracellular signaling molecules. Pyridine derivatives, in general, are known to be essential for protein synthesis, metabolic pathways, and cell signaling. cymitquimica.com

Metabolic Processes: There is a possibility that this compound could interact with metabolic enzymes, thereby affecting metabolite levels and cellular metabolism. Studies on the related compound 6-Chloro-4-methylpyridazin-3-amine have indicated interactions with biological systems that influence metabolic pathways related to protein and fat synthesis. smolecule.com While direct studies on this compound are limited, the structural similarities suggest it might have comparable effects on metabolic processes.

Antimicrobial and Antifungal Properties

Research has indicated that this compound and its derivatives exhibit notable antimicrobial and antifungal activities. smolecule.com The unique arrangement of the chlorine atom, methyl group, and hydroxyl group on the pyridine ring contributes to its diverse biological activities, including its effectiveness against certain pathogens.

Activity against Gram-Positive Bacteria

Derivatives of this compound have demonstrated significant inhibitory action against Gram-positive bacteria. For instance, studies on the related compound 6-Chloro-4-methylpyridin-3-amine have shown significant inhibition against Gram-positive bacteria. While direct data for this compound is not extensively detailed in the provided results, the activity of its derivatives suggests the potential of this chemical scaffold in developing new antimicrobial agents. The presence of chloro and hydroxy groups on a pyridine ring has been associated with good to excellent antimicrobial activity against various strains, including S. aureus and S. pyogenes. mdpi.com

Membrane Disruption Mechanisms

The mechanism of antimicrobial action for some pyridine derivatives involves the disruption of bacterial cell membranes. The hydrophobic nature of compounds like 6-chloropyridin-2-ol (B99635) can contribute to membrane disruption. While the precise mechanism for this compound is not explicitly detailed, it is plausible that its lipophilic character, influenced by the methyl group, allows it to interact with and disrupt the lipid bilayer of bacterial membranes. This interaction can lead to increased membrane permeability and subsequent cell death. Natural antimicrobial agents often work by causing pathogen membrane disruption through pore formation or disorganizing membrane lipids. mdpi.com

Anti-inflammatory Effects

Derivatives of this compound are being investigated for their potential anti-inflammatory properties. smolecule.com Pyrimidine (B1678525) derivatives, a class of compounds related to pyridines, are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. rsc.org While direct evidence for this compound is limited, research on related structures provides a basis for its potential in this area. For example, some pyrimidine derivatives have shown anti-inflammatory effects comparable to indomethacin (B1671933) by inhibiting COX-2 enzymes. rsc.org A study on novel pyrimidine derivatives identified a lead compound with significant anti-inflammatory activity by reducing the inflammatory response induced by lipopolysaccharide (LPS). rsc.org

Antioxidant Activity

Studies on pyridine derivatives suggest that compounds with structures similar to this compound can effectively scavenge free radicals, indicating potential applications in conditions related to oxidative stress. The antioxidant activity of various pyridine derivatives has been examined, and the results suggest that the core structure is promising for developing new antioxidant agents. For instance, certain synthesized 1,2,4-triazole (B32235) derivatives, which also contain a heterocyclic ring, have demonstrated potent antioxidant activity, with some being more effective than vitamin C in DPPH radical scavenging assays. researchgate.net

Enzyme Inhibition Studies

The structural features of this compound make it a candidate for enzyme inhibition. The hydroxyl and chloro substituents can interact with the active sites of various enzymes.

Derivatives of pyridine have been investigated for their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase. Although direct data for this compound is not provided, its structural similarities to other studied pyridine derivatives suggest it may have comparable inhibitory effects.

In the context of viral diseases, ester derivatives of 5-chloropyridin-3-ol have shown potent inhibitory activity against the 3CL protease (3CLpro) of SARS-CoV and SARS-CoV-2. nih.gov Specifically, these compounds act as irreversible inhibitors by acylating a cysteine residue in the active site of the enzyme. nih.gov The 5-chloropyridinyl ester of an indole carboxylic acid derivative forms a covalent bond with Cys145 of SARS-CoV-2 3CLpro, leading to the inactivation of the enzyme. nih.gov

The biocatalytic production of related compounds, such as 6-amino-4-chloro-pyridin-3-ol, has been achieved using whole cells of Burkholderia sp. MAK1, which possess an inducible pyridin-2-ol 5-monooxygenase. researchgate.net This highlights the potential for enzymatic modification of this class of compounds.

Carbohydrate-Hydrolyzing Enzyme Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a critical therapeutic strategy for managing type 2 diabetes. nih.gov These enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. nih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in post-prandial blood glucose levels.

While direct studies on the inhibitory activity of this compound against carbohydrate-hydrolyzing enzymes are limited, the structural features of pyridine derivatives suggest potential inhibitory effects. For instance, research on other pyridine-containing compounds has demonstrated their ability to inhibit enzymes like α-glucosidase. The unique arrangement of a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring of this compound contributes to its distinct electronic and steric properties, which could influence its interaction with the active sites of these enzymes.

Further investigation into the specific inhibitory potential of this compound and its derivatives against α-amylase and α-glucosidase could provide valuable insights into its development as a potential anti-diabetic agent.

Methane (B114726) Monooxygenase Inhibition by Pyridine Derivatives

Pyridine derivatives have been identified as potent inhibitors of methane monooxygenase (MMO), a key enzyme in aerobic methane oxidation. biorxiv.orgresearchgate.net This process is a crucial component of the global carbon cycle. biorxiv.org MMO shares structural and mechanistic similarities with ammonia (B1221849) monooxygenase (AMO), an enzyme involved in nitrogen cycling. biorxiv.org

One notable example is the pesticide nitrapyrin (B159567) [2-chloro-6-(trichloromethyl) pyridine], which is known to inhibit AMO and has also been shown to directly inhibit aerobic methane oxidation. biorxiv.org Studies on nitrapyrin analogs, such as 2-chloro-6-methylpyridine (B94459) (2C6MP), have been conducted to understand their effects on methane oxidation. biorxiv.orgresearchgate.net

Research on the impact of 2C6MP on microbial communities in freshwater wetland sediment revealed that it can significantly inhibit methane oxidation at certain concentrations. biorxiv.orgresearchgate.net While low concentrations (0.1 mM and 1 mM) had minimal effect, a higher concentration (10 mM) resulted in complete inhibition of methane oxidation for over 20 months. researchgate.net This inhibition was accompanied by shifts in the methanotrophic bacterial populations. researchgate.net

Although direct studies on this compound are not available in this context, the inhibitory activity of structurally related pyridine derivatives against MMO suggests that it could also exhibit similar properties. The presence of the chloro and methyl substituents on the pyridine ring could influence its interaction with the active site of MMO.

SARS-CoV-2 3CLpro Inhibition

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.gov It plays a critical role in the viral life cycle by cleaving polyproteins into functional non-structural proteins. nih.gov This makes 3CLpro a prime target for the development of antiviral drugs.

Derivatives of chloropyridinyl esters have been investigated as potent inhibitors of SARS-CoV-2 3CLpro. nih.gov Specifically, ester derivatives of 5-chloropyridin-3-ol with various indole carboxylic acids have demonstrated significant 3CLpro inhibitory activity and antiviral effects in cell-based assays. nih.gov The proposed mechanism of action involves the acylation of the active site cysteine (Cys145) of the protease by the chloropyridinyl ester, forming a covalent bond. nih.gov

One such derivative, compound 1 , exhibited a SARS-CoV-2 3CLpro inhibitory IC50 value of 250 nM and an antiviral EC50 value of 2.8 μM in VeroE6 cells. nih.gov Further optimization of this scaffold led to the development of compound 7d , an N-allyl derivative, which showed an even more potent enzyme inhibitory IC50 value of 73 nM. nih.gov X-ray crystallographic studies of these inhibitors bound to 3CLpro have provided valuable molecular insights into their binding modes. nih.gov

While this compound itself has not been directly reported as a 3CLpro inhibitor, the potent activity of its structural analogs highlights the potential of the chloropyridinol scaffold in designing effective anti-SARS-CoV-2 agents.

| Compound | SARS-CoV-2 3CLpro IC50 | Antiviral EC50 (VeroE6 cells) |

| 1 | 250 nM | 2.8 μM |

| 7d | 73 nM | Not Reported |

| Remdesivir | Not Reported | 1.2 μM |

Mechanistic Studies of Biological Action

The biological activity of this compound and its derivatives is intrinsically linked to their molecular structure and the specific interactions they can form with biological targets. The presence of a hydroxyl group and a chlorine atom on the pyridine ring allows for a range of non-covalent interactions that are crucial for binding to proteins and other macromolecules.

Molecular Interactions with Biological Targets

The interaction of small molecules with biological targets is a fundamental aspect of pharmacology. For this compound, the key functional groups that dictate its binding capabilities are the hydroxyl group and the chlorine atom. These groups can participate in hydrogen bonding and halogen bonding, respectively, which can significantly contribute to the binding affinity and selectivity of the compound for its target.

The hydroxyl (-OH) group on the pyridine ring of this compound is a key player in its interaction with biological molecules. This group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom's lone pairs). This versatility allows it to form strong and specific interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors.

The nitrogen atom within the pyridine ring can also serve as a hydrogen bond acceptor, further enhancing the molecule's ability to bind to its biological targets. jchemrev.com This capacity for multiple hydrogen bonding interactions is a common feature in many successful drug molecules and is crucial for achieving high binding affinity and specificity. jchemrev.com

The chlorine atom attached to the pyridine ring introduces the potential for halogen bonding, a non-covalent interaction that has gained increasing recognition in medicinal chemistry. pharmaexcipients.com Halogen bonding occurs when an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a biological macromolecule. nih.gov

The presence of a chlorine atom on an aromatic or heteroaromatic ring can significantly impact a compound's biological activity. pharmaexcipients.com This is due to both steric and electronic effects that can influence the local electronic environment and create attractive or repulsive forces with surrounding amino acids in a protein's binding site. pharmaexcipients.com In the case of this compound, the chlorine atom can act as a halogen bond donor, which can enhance the binding affinity and selectivity of the compound for its biological targets. nih.gov

Influence of the Methyl Group on Lipophilicity and Membrane Permeation

The chemical structure of a compound is a primary determinant of its pharmacokinetic properties, including its ability to be absorbed, distributed, metabolized, and excreted. In the case of this compound, the methyl group located at the fourth position of the pyridine ring plays a significant role in modulating its physicochemical characteristics, particularly its lipophilicity.

A critical consequence of this altered lipophilicity is its effect on membrane permeation. Cell membranes are primarily composed of a lipid bilayer, which acts as a barrier to polar and highly water-soluble molecules. By increasing the lipophilicity of the compound, the methyl group can improve its ability to partition into and diffuse across these biological membranes. This enhanced membrane permeation is a crucial factor for a compound's bioavailability and its capacity to reach intracellular targets.

Elucidation of Specific Biochemical Pathways Affected

The biological activity of this compound and its derivatives stems from their interactions with various biological macromolecules, which can lead to the modulation of specific biochemical pathways. While comprehensive studies on this specific compound are limited, its structural features—a chlorinated pyridine ring with hydroxyl and methyl substituents—provide a basis for hypothesized interactions.

Pyridine derivatives are known for a wide range of biological activities, and their mechanisms often involve interference with fundamental cellular processes. It is hypothesized that this compound may influence pathways related to cell signaling, cell growth, and apoptosis. The functional groups on the molecule are key to these potential interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can also form hydrogen bonds. Furthermore, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets like enzymes or receptors. By binding to such proteins, the compound could alter their function and, consequently, modulate the signaling or metabolic cascades in which they participate.

Toxicological and Safety Profile Investigations

In Vitro and In Vivo Toxicity Assessments

The toxicological profile of this compound has been evaluated based on standardized hazard identification systems. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with several hazard statements, indicating its potential for toxicity based on in vitro or in vivo assessments. nih.gov

These classifications suggest that exposure through various routes, including oral ingestion, dermal contact, and inhalation, could be harmful. nih.gov Furthermore, the compound is identified as an irritant to both the skin and eyes and may cause respiratory irritation. nih.gov

| Hazard Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Metabolic Pathways and Metabolite Identification

Xenobiotics, including therapeutic agents and other chemical compounds, undergo metabolic transformations in the body, primarily in the liver. This biotransformation, categorized into Phase I and Phase II reactions, generally serves to convert lipophilic compounds into more water-soluble (hydrophilic) metabolites that can be more easily excreted. The metabolism of this compound is expected to proceed through several key pathways.

Glutathione (B108866) (GSH) conjugation is a critical Phase II detoxification pathway that protects cells from reactive electrophilic compounds. This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). For chlorinated aromatic compounds, including pyridine derivatives, conjugation with glutathione is a significant metabolic route. researchgate.net

In the metabolism of structurally related compounds, a primary mechanism involves the direct displacement of the chlorine atom from the aromatic ring by the nucleophilic thiol group of glutathione. It is therefore anticipated that this compound is a substrate for GSTs, leading to the formation of a more polar and excretable glutathione conjugate. researchgate.net

Phase I metabolism is dominated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative biotransformation of a vast number of drugs and other xenobiotics. nih.govresearchgate.net These enzymes catalyze reactions such as hydroxylation, oxidation, and dealkylation. nih.gov For a molecule like this compound, CYP-mediated oxidation could occur at the methyl group or on the pyridine ring itself.

In addition to CYPs, aldehyde oxidase (AO) is another important cytosolic enzyme involved in the metabolism of nitrogen-containing heterocyclic compounds. nih.govgoogle.com The metabolism of several drugs containing pyridine or quinazoline rings has been shown to be mediated, at least in part, by AO. nih.gov Studies on complex molecules incorporating a chlorinated pyridine moiety have demonstrated that metabolism can proceed through both CYP and AO pathways. Therefore, it is plausible that this compound is also a substrate for both the CYP450 system and aldehyde oxidase, leading to various oxidized metabolites. nih.gov

Glutathione Conjugation Pathways

Potential for Covalent Protein Binding

The chemical structure of this compound, featuring a halogenated pyridine ring, suggests a potential for this compound and its derivatives to act as covalent modifiers of proteins. This reactivity is of significant interest in medicinal chemistry for the design of targeted covalent inhibitors, which can offer advantages such as increased potency and prolonged duration of action.

The covalent binding potential of halopyridines often stems from their ability to undergo nucleophilic aromatic substitution (SNAr) reactions with nucleophilic amino acid residues within a protein's binding site, most commonly cysteine. The reactivity of the chloropyridine core can be modulated by the electronic properties of the ring and its substituents.

Research into a class of compounds known as 4-halopyridines has revealed them to be "switchable" covalent modifiers. nih.gov Their reactivity towards protein nucleophiles, such as the thiol group of cysteine, is substantially increased upon protonation of the pyridine nitrogen. nih.govnih.gov This protonation can be facilitated by the microenvironment of a protein's active site, for instance, through interaction with an acidic residue like aspartate, effectively turning the otherwise weakly reactive compound into a potent electrophile at the target site. nih.govebi.ac.uk This mechanism-based activation enhances the selectivity of covalent modification. nih.gov

While direct studies on the covalent binding of this compound itself are not extensively documented in the reviewed literature, the principle of its reactivity can be inferred from research on its derivatives. For example, ester derivatives of the isomeric 5-chloropyridin-3-ol have been successfully utilized to develop covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov In these instances, the chloropyridinyl ester moiety is part of a molecule that acylates the catalytic cysteine residue (Cys145) in the enzyme's active site, leading to its irreversible inhibition. nih.gov

One study reported the synthesis and evaluation of a series of indole carboxylic acid esters of 5-chloropyridin-3-ol as inhibitors of SARS-CoV-2 3CLpro. nih.gov The inhibitory activities of selected derivatives from this study are presented in the table below.

| Compound ID | Structure | SARS-CoV-2 3CLpro IC50 (nM) | Antiviral EC50 (µM) in VeroE6 cells |

| 1 | 5-chloropyridin-3-yl 1H-indole-6-carboxylate | 250 | 2.8 |

| 7a | 5-chloropyridin-3-yl 1H-indole-5-carboxylate | ~250 | 43.7 |

| 7b | 5-chloropyridin-3-yl 1-((3-nitrophenyl)sulfonyl)-1H-indole-5-carboxylate | 170 | >50 |

| 7d | 5-chloropyridin-3-yl 1-allyl-1H-indole-4-carboxylate | 73 | 11.2 |

Data sourced from a study on indole chloropyridinyl ester-derived SARS-CoV-2 3CLpro inhibitors. nih.gov

The data indicates that modifications to the indole scaffold, while maintaining the chloropyridinyl ester "warhead," significantly impact both enzyme inhibitory potency and cellular antiviral activity. nih.gov For instance, the N-allyl derivative 7d showed the most potent enzyme inhibition with an IC50 of 73 nM. nih.gov The mechanism of action for these compounds involves the formation of a covalent bond with the active site cysteine of the protease. nih.gov

These findings underscore the utility of the chloropyridinol scaffold as a reactive electrophile in the design of covalent inhibitors. The chlorine atom on the pyridine ring acts as a leaving group in a nucleophilic substitution reaction with a protein target. The potential for this compound to serve as a precursor or fragment for the development of such covalent modifiers is therefore significant, warranting further investigation into its reactivity with various biological nucleophiles.

Applications in Organic Synthesis As a Versatile Building Block

Synthesis of Complex Heterocyclic Compounds

The structural framework of 6-Chloro-4-methylpyridin-3-ol makes it an ideal starting material for the synthesis of complex heterocyclic compounds, particularly fused ring systems. The presence of multiple reaction sites on the pyridine (B92270) ring allows for the construction of bicyclic and polycyclic structures, which are prevalent in many biologically active molecules.

The synthesis of fused heterocyclic systems often involves the strategic manipulation of the functional groups on the pyridine ring. For instance, the chlorine and hydroxyl groups can be used as handles to build additional rings onto the pyridine core. One common approach involves a sequence of reactions where the initial pyridine derivative is functionalized and then cyclized to form a new ring. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the synthesis of fused pyrimidine (B1678525) derivatives often utilizes chlorinated heterocyclic precursors. google.com The general strategies employed in the synthesis of such compounds, like quinolines and indoles, involve cyclization reactions that could be adapted to derivatives of this compound. uomustansiriyah.edu.iq

Table 1: Key Reactions for Heterocyclic Synthesis

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted Pyridines |

| Oxidation | Potassium Permanganate, Chromium Trioxide | Pyridinone/Aldehyde Derivatives |

Development of Novel Therapeutic Agents

The pyridine moiety is a common feature in a vast number of pharmaceutical compounds, and derivatives of this compound have shown promise in the development of new therapeutic agents. nih.gov The unique combination of substituents on the pyridine ring can influence the compound's biological activity, making it a person of interest in medicinal chemistry.

Research has indicated that derivatives of this compound may exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A notable example is the synthesis of 5-chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate, a derivative that has demonstrated potent antiviral activity. mdpi.com This highlights the potential of using this compound as a scaffold to design and synthesize novel drugs. The development of such therapeutic agents often involves modifying the initial structure to enhance efficacy and reduce potential toxicity. mdpi.com

Table 2: Examples of Therapeutically Relevant Derivatives

| Derivative | Potential Application |

|---|---|

| 5-chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate | Antiviral |

Role in Agrochemical Development

In addition to its pharmaceutical applications, this compound serves as an important intermediate in the agrochemical industry. Chlorinated pyridine derivatives are key components in a variety of modern pesticides and herbicides. agropages.com The specific substitution pattern of this compound can be a crucial element in the design of new crop protection agents.

The development of new agrochemicals often focuses on creating compounds with high efficacy against pests and low toxicity to non-target organisms. The chlorinated pyridine core is a well-established toxophore in many successful insecticides. google.com For example, the insecticide flupyradifurone (B41651) contains a 6-chloropyridylmethyl moiety, underscoring the importance of this structural feature in modern agrochemicals. google.comgoogleapis.com While direct synthesis of commercial pesticides from this compound is not explicitly documented in the reviewed literature, its role as a building block for such compounds is highly plausible given the established importance of the chlorinated pyridine scaffold. agropages.com

Table 3: Importance of Chlorinated Pyridines in Agrochemicals

| Agrochemical Class | Key Structural Moiety | Example |

|---|---|---|

| Insecticides | Chlorinated Pyridine | Flupyradifurone |

Utility in Dye and Pigment Production

The chemical structure of this compound also lends itself to the production of dyes and pigments. Azo dyes, which constitute a significant class of synthetic colorants, are formed through the coupling of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. jchemrev.comcuhk.edu.hk

By converting the hydroxyl group of this compound to an amino group, a diazonium salt can be formed, which can then be coupled with various aromatic compounds to produce a wide range of colors. nih.gov Alternatively, the phenolic nature of this compound itself allows it to act as a coupling component for other diazonium salts. jchemrev.com The resulting azo dyes containing the pyridyl moiety may exhibit unique color properties and fastness. While specific examples of dyes derived directly from this compound are not prevalent in the literature, the fundamental principles of azo dye synthesis strongly suggest its potential in this application. researchgate.netiipseries.orgekb.eg

Table 4: Potential Role in Azo Dye Synthesis

| Role of this compound Derivative | Reaction Partner | Product |

|---|---|---|

| As a Diazo Component (after conversion to amine) | Phenols, Naphthols, Aromatic Amines | Pyridyl Azo Dyes |

Advanced Analytical and Computational Studies

Spectroscopic Characterization Methods for Structural Elucidation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For 6-Chloro-4-methylpyridin-3-ol, the molecular weight is established as 143.57 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. While specific experimental HRMS data for this compound is not available in the cited literature, analysis of a related derivative, methyl (6-chloro-4-methyl-2-(trifluoromethoxy)pyridin-3-yl)carbamate, demonstrates the methodology, showing a calculated m/z that is closely matched by the found experimental value. rsc.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Monoisotopic Mass | 143.0137915 Da |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands. A key feature would be a broad O-H stretching band for the hydroxyl group, typically observed in the 3200–3600 cm⁻¹ region, which indicates hydrogen bonding. derpharmachemica.com Other expected peaks would correspond to C-H, C=C, and C-N vibrations within the pyridine (B92270) ring, as well as the C-Cl stretch. For example, in a study of various pyridinol derivatives, C-H stretching vibrations were observed around 3097 cm⁻¹, with C=N and C=C bands appearing near 1586 cm⁻¹ and 1573 cm⁻¹, respectively. researchgate.net

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to study systems containing chromophores. While specific λmax values for this compound are not detailed in the provided search results, pyridinol derivatives are known to absorb in the UV region. For instance, various Schiff base dyes containing pyridinol moieties show absorption maxima (λmax) between 264 nm and 566 nm, depending on their specific structure and the solvent used. mdpi.com UV-Vis spectroscopy can also be employed for quantitative analysis, such as in solubility screening studies. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. However, the search results indicate that X-ray crystallography data for this compound and even for closely related compounds like 5-bromo-2-chloro-4-methylpyridin-3-ol (B3222150) are not publicly available. vulcanchem.com The determination of a crystal structure depends on the ability to grow a single crystal of sufficient quality, which is not always feasible. For other complex pyridine derivatives that have been successfully analyzed, X-ray diffraction data reveals details such as the space group, unit cell dimensions (a, b, c, β), and the number of molecules in the asymmetric unit (Z). researchgate.netnih.gov

Computational Chemistry Approaches

In the absence of experimental X-ray data, computational chemistry offers a powerful alternative for investigating the structure and properties of molecules. Computational models for analogous halogenated pyridines predict a planar pyridine core with substituents arranged to minimize steric hindrance. vulcanchem.com Various physicochemical properties for this compound have been calculated using computational methods.

Table 3: Computationally Predicted Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Partition Coefficient (XLogP3-AA) | 1.8 | PubChem |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | ChemScene |

| Hydrogen Bond Acceptor Count | 2 | ChemScene |

| Rotatable Bond Count | 0 | ChemScene |

Table data sourced from. rsc.org

These computational approaches are valuable for predicting molecular behavior and guiding further experimental work. For example, the partition coefficient (LogP) suggests moderate lipid solubility, which can imply potential for crossing cell membranes. vulcanchem.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. researchgate.net These methods are used to predict molecular geometry, vibrational frequencies, and various electronic properties that govern the reactivity and stability of the compound. nih.govresearchgate.net

A key aspect of these studies is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govacs.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govacs.org

For a molecule like this compound, DFT calculations at a level such as B3LYP/6-311++G(d,p) would be employed to optimize the molecular structure and compute its electronic parameters. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). nih.gov These descriptors provide a comprehensive profile of the molecule's electronic behavior. For instance, studies on similar chloro-pyridine structures have used these calculations to understand charge transfer within the molecule. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Pyridine Note: This table presents typical data obtained from DFT calculations for pyridine derivatives, as specific experimental or calculated values for this compound are not available in the cited literature. The values are based on findings for structurally related compounds like 4-chloro-N-methylpyridine-2-carboxamide. researchgate.net

| Parameter | Description | Representative Value | Reference |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.16 eV | researchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.96 eV | researchgate.net |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 5.20 eV | researchgate.net |

| Ionization Potential (I) | The minimum energy required to remove an electron (≈ -E_HOMO) | 7.16 eV | nih.gov |

| Electron Affinity (A) | The energy released when an electron is added (≈ -E_LUMO) | 1.96 eV | nih.gov |

| Global Hardness (η) | Resistance to change in electron distribution (I-A)/2 | 2.60 eV | nih.gov |

| Electronegativity (χ) | The power to attract electrons (I+A)/2 | 4.56 eV | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of a molecule's conformational landscape and its dynamic interactions with its environment, such as a solvent or a biological receptor. usp.brgithub.io

Conformational Analysis: For a flexible molecule, MD simulations can identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. numberanalytics.com By simulating the molecule in a virtual box, often with explicit solvent molecules, researchers can observe how it folds and flexes, revealing the predominant conformations in solution. usp.br The analysis of the simulation trajectory can quantify the relative populations of different conformers and the dihedral angles that define them. github.io This information is crucial for understanding how the molecule's shape influences its properties and interactions. numberanalytics.com Studies on similar heterocyclic systems have successfully used MD to complement experimental data from techniques like NMR to build a complete picture of conformational equilibria in different solvents. usp.brresearchgate.net

Binding Interactions: MD simulations are also essential for studying the stability of a ligand-receptor complex. nih.gov After an initial binding pose is predicted by methods like molecular docking, an MD simulation can be run to observe the complex's behavior over a period of nanoseconds. nih.govdovepress.com Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the complex; a low and stable RMSD value suggests the ligand remains securely in the binding pocket. dovepress.com Furthermore, these simulations can provide detailed information on specific intermolecular interactions, such as the formation and duration of hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the protein's amino acid residues. dovepress.complos.org This dynamic view of binding is critical for evaluating the potential of a compound as a drug candidate. plos.org

Table 2: Illustrative Output from Conformational and Binding Interaction Analysis Note: This table illustrates the type of data generated from MD simulations. Specific values are hypothetical and serve to demonstrate the application of the technique.

| Analysis Type | Parameter | Description | Illustrative Finding | Reference |

| Conformational Analysis | Dihedral Angle (e.g., C2-C3-O-H) | Torsion angle defining the orientation of the hydroxyl group. | Two major conformers observed: anti-periplanar (65%) and syn-periplanar (35%). | usp.br |

| Conformational Analysis | Conformational Population | The percentage of time the molecule spends in a particular conformation. | The anti-periplanar conformation is stabilized by an intramolecular H-bond in nonpolar solvents. | usp.br |

| Binding Interaction | RMSD of Ligand | Root Mean Square Deviation of the ligand's atoms from the initial docked pose. | Average RMSD < 2.0 Å over a 50 ns simulation, indicating a stable binding pose. | nih.govdovepress.com |

| Binding Interaction | Hydrogen Bond Occupancy | The percentage of the simulation time a specific hydrogen bond exists. | H-bond between the pyridinol -OH and a receptor's Asp residue has >80% occupancy. | dovepress.com |

Molecular Docking for Ligand-Target Interactions